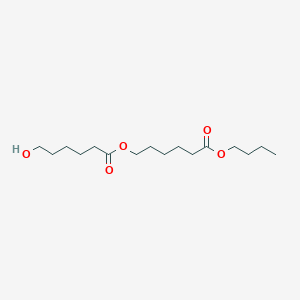
6-Butoxy-6-oxohexyl 6-hydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butoxy-6-oxohexyl 6-hydroxyhexanoate is an organic compound with the molecular formula C₁₆H₃₀O₅ and a molecular weight of 302.406 g/mol . It is also known by its systematic name, hexanoic acid, 6-hydroxy-, 6-butoxy-6-oxohexyl ester . This compound is characterized by the presence of both ester and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxy-6-oxohexyl 6-hydroxyhexanoate typically involves esterification reactions. One common method is the reaction between 6-hydroxyhexanoic acid and 6-butoxy-6-oxohexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Butoxy-6-oxohexyl 6-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxohexanoic acid or 6-oxohexanol.
Reduction: Formation of 6-hydroxyhexanol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
6-Butoxy-6-oxohexyl 6-hydroxyhexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Butoxy-6-oxohexyl 6-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Hexanoic acid, 6-hydroxy-, 6-methoxy-6-oxohexyl ester
- Hexanoic acid, 6-hydroxy-, 6-ethoxy-6-oxohexyl ester
- Hexanoic acid, 6-hydroxy-, 6-propoxy-6-oxohexyl ester
Uniqueness
6-Butoxy-6-oxohexyl 6-hydroxyhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its butoxy group provides increased hydrophobicity compared to shorter alkoxy chains, influencing its solubility and reactivity in various solvents and conditions .
Properties
CAS No. |
402507-72-6 |
|---|---|
Molecular Formula |
C16H30O5 |
Molecular Weight |
302.41 g/mol |
IUPAC Name |
(6-butoxy-6-oxohexyl) 6-hydroxyhexanoate |
InChI |
InChI=1S/C16H30O5/c1-2-3-13-20-15(18)11-7-5-9-14-21-16(19)10-6-4-8-12-17/h17H,2-14H2,1H3 |
InChI Key |
LJCGFEUPWCEPMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCOC(=O)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


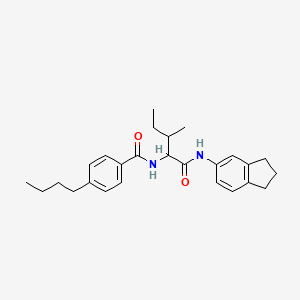

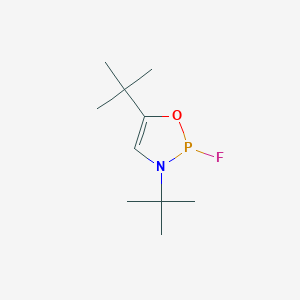

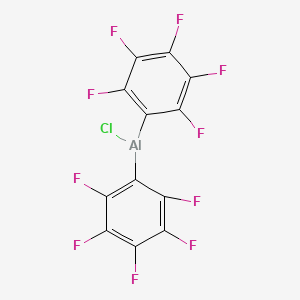
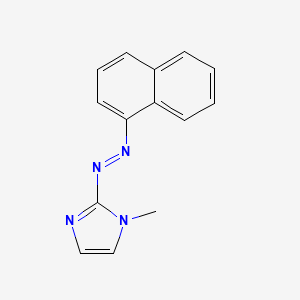
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
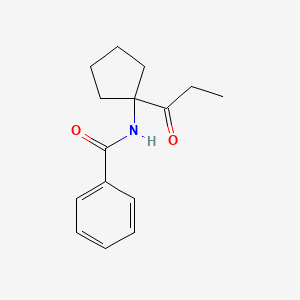

![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)




